molecular formula C15H21NO4 B558736 Boc-2-methyl-D-phenylalanine CAS No. 80102-29-0

Boc-2-methyl-D-phenylalanine

Cat. No.: B558736
CAS No.: 80102-29-0
M. Wt: 279.33 g/mol
InChI Key: PCGOCPOJLMLJAR-GFCCVEGCSA-N
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Description

Boc-2-methyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins. The presence of the Boc group helps in protecting the amino group during chemical reactions, preventing unwanted side reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-methyl-D-phenylalanine typically involves the protection of the amino group of 2-methyl-D-phenylalanine with a Boc group. The process generally follows these steps:

    Starting Material: 2-methyl-D-phenylalanine.

    Reagent: Di-tert-butyl dicarbonate (Boc2O).

    Base: Sodium hydroxide or triethylamine.

    Solvent: Tetrahydrofuran or dichloromethane.

The reaction is carried out by dissolving 2-methyl-D-phenylalanine in the solvent, followed by the addition of the base and Boc2O. The mixture is stirred at room temperature until the reaction is complete. The product is then purified by crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Boc-2-methyl-D-phenylalanine undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Substitution Reactions: Introduction of different functional groups at the phenyl or methyl positions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

Scientific Research Applications

Boc-2-methyl-D-phenylalanine has diverse applications in scientific research:

Comparison with Similar Compounds

    Boc-2-methyl-L-phenylalanine: The L-enantiomer of Boc-2-methyl-D-phenylalanine.

    Boc-2-methoxy-D-phenylalanine: A derivative with a methoxy group at the phenyl position.

    Boc-2-methyl-D-tryptophan: A similar compound with a tryptophan backbone.

Uniqueness: this compound is unique due to its specific stereochemistry (D-enantiomer) and the presence of a methyl group at the phenyl position. This configuration imparts distinct chemical and biological properties, making it valuable in the synthesis of specific peptides and proteins .

Properties

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427279
Record name Boc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80102-29-0
Record name Boc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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